molecular formula C25H34N4O3 B2869049 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide CAS No. 922116-32-3

2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B2869049
CAS No.: 922116-32-3
M. Wt: 438.572
InChI Key: GLNWJRPZONRYTG-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. A common synthetic route may include:

    Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine: This intermediate can be prepared by reacting 1-methylindole with 4-methylpiperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling 2-(2-methoxyphenoxy)acetic acid with 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)ethylamine.

    Substitution: Formation of nitro or bromo derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
  • 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)ethylamine
  • 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide derivatives

Uniqueness

This compound is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-27-12-14-29(15-13-27)22(19-8-9-21-20(16-19)10-11-28(21)2)17-26-25(30)18-32-24-7-5-4-6-23(24)31-3/h4-9,16,22H,10-15,17-18H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNWJRPZONRYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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